1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2549065-91-8
VCID: VC11833593
InChI: InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-16-24-25(2)20(19)22-17-23-21/h16-18H,3,6-15H2,1-2H3
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Molecular Formula: C21H31N7O
Molecular Weight: 397.5 g/mol

1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

CAS No.: 2549065-91-8

Cat. No.: VC11833593

Molecular Formula: C21H31N7O

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine - 2549065-91-8

Specification

CAS No. 2549065-91-8
Molecular Formula C21H31N7O
Molecular Weight 397.5 g/mol
IUPAC Name 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-16-24-25(2)20(19)22-17-23-21/h16-18H,3,6-15H2,1-2H3
Standard InChI Key ODDYTPJTYFTVKC-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine, reflects its intricate architecture. Its molecular formula is C₂₁H₃₁N₇O, with a molar mass of 397.5 g/mol. Key structural components include:

  • A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group, a nitrogen-rich bicyclic system known for kinase-binding properties .

  • A piperidin-4-yl ring connected via an ether linkage to a but-2-yn-1-yl spacer, introducing rigidity and conformational constraints.

  • A terminal 4-ethylpiperazine moiety, enhancing solubility and enabling hydrogen-bonding interactions.

Stereochemical and Electronic Properties

The SMILES notation (CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C) and InChIKey (ODDYTPJTYFTVKC-UHFFFAOYSA-N) provide precise descriptors of connectivity and stereochemistry. The alkyne spacer (CC#CCO) imposes linear geometry, potentially favoring interactions with hydrophobic protein pockets. Quantum mechanical calculations (absent in sources) would be required to elucidate electron distribution and reactive sites.

Synthesis and Physicochemical Characterization

Synthetic Pathways

While explicit synthetic details for this compound are unavailable, retrosynthetic analysis suggests feasible routes:

  • Nucleophilic Substitution: Coupling a preformed 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-piperidine intermediate with a propargyl bromide derivative bearing the ethylpiperazine group.

  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate azide-functionalized piperazine with alkyne-bearing intermediates .

  • Etherification: Mitsunobu or Williamson ether synthesis to link the piperidine oxygen to the alkyne chain .

Physicochemical Properties

Predicted properties (derived from analogs ):

PropertyValue/Description
LogP~3.2 (moderate lipophilicity)
Water Solubility<1 mg/mL (poor aqueous solubility)
pKaBasic (piperazine N: ~9.5)
StabilityHydrolytically stable; light-sensitive

Structural and Conformational Analysis

X-ray Crystallography and Modeling

Though no crystal structure exists for this compound, related pyrazolo[1,5-a]pyrimidines exhibit planar bicyclic cores with dihedral angles <10° between fused rings . Molecular dynamics simulations would predict:

  • Piperidine-Piperazine Orientation: The alkyne spacer likely enforces a distance of 8–10 Å between the pyrazolopyrimidine and ethylpiperazine groups.

  • Hydrogen Bonding: The pyrimidine N1 and exocyclic amino groups (if present) may act as H-bond acceptors/donors .

Spectroscopic Signatures

Hypothetical spectral data based on functional groups:

  • ¹H NMR:

    • δ 8.5–8.7 ppm (pyrimidine H)

    • δ 4.2–4.5 ppm (OCH₂ alkyne)

    • δ 2.3–3.5 ppm (piperazine/piperidine CH₂)

  • MS (ESI+): m/z 398.3 [M+H]⁺

Biological Activities and Mechanistic Insights

Pharmacological Hypotheses

  • Anticancer Activity: Dual inhibition of Akt and mTOR pathways could suppress tumor growth .

  • Immunomodulation: Piperazine derivatives often modulate cytokine production (e.g., IL-2, TNF-α) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with DNA-damaging agents or immunotherapies.

  • Inflammatory Diseases: Targeting NF-κB or JAK/STAT pathways via kinase modulation.

Research Priorities

  • In Vitro Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler).

  • ADMET Studies: Assess permeability (Caco-2), metabolic stability (microsomes), and toxicity (hERG assay).

  • Analog Optimization: Introduce solubilizing groups (e.g., PEG chains) or bioisosteres (e.g., replacing alkyne with triazole).

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